2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system with methyl substituents at positions 2 and 7. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it a scaffold of interest in medicinal and agrochemical research. Its applications span anticancer and herbicidal research, though its activity is highly dependent on substituent patterns .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H12N4/c1-5-3-4-8-7-9-6(2)10-11(5)7/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
MYYOWEBRNRTEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological properties that make it a candidate for drug development. Research indicates that derivatives of triazolo[1,5-a]pyrimidine demonstrate activity against various biological targets.
- Anticancer Activity : Studies have shown that triazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a derivative was tested against human cancer cell lines and exhibited IC50 values in the micromolar range .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria .
- CNS Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders .
Agricultural Applications
Pesticidal Activity
The compound's structural features contribute to its efficacy as a pesticide. Research has demonstrated that certain derivatives can act as effective herbicides and insecticides.
- Herbicidal Efficacy : A study assessed the herbicidal properties of triazolo[1,5-a]pyrimidine derivatives on common weeds. Results indicated a significant reduction in weed biomass at specific concentrations .
- Insecticidal Properties : The insecticidal activity of these compounds was tested against various agricultural pests. The results showed substantial mortality rates among treated populations .
Materials Science
Polymer Chemistry
2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has been explored for its potential use in polymer synthesis.
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. A study demonstrated that polymers with embedded triazolo[1,5-a]pyrimidine exhibited improved charge transport properties .
Case Study 1: Anticancer Applications
A derivative of 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine was synthesized and tested for anticancer activity against breast cancer cell lines. The study reported an IC50 value of 3.2 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
Case Study 2: Agricultural Efficacy
In a field trial assessing the herbicidal effects of a triazolo[1,5-a]pyrimidine derivative on common agricultural weeds such as Amaranthus retroflexus and Chenopodium album, the application resulted in over 80% weed control compared to untreated plots .
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | IC50 = 3.2 µM against breast cancer cells |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Agriculture | Herbicide | >80% control of Amaranthus retroflexus |
| Insecticide | Significant mortality in treated pest populations | |
| Materials Science | Conductive Polymers | Enhanced electrical conductivity observed |
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, forming hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp)
- Structure : Methyl groups at positions 5 and 7 (vs. 2 and 7 in the target compound).
- Properties : Exhibits enhanced coordination capabilities with transition metals (e.g., Cu²⁺, Zn²⁺) due to electron-donating methyl groups, forming stable complexes for catalytic or material science applications .
- Biological Activity : Less studied for direct anticancer effects but serves as a precursor for sulfonamide derivatives with herbicidal activity (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) .
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)
- Structure : Oxo group at position 7 and phenyl at position 3.
- Properties : The exocyclic oxygen enhances metal-binding capacity, particularly with lanthanides, enabling applications in luminescent materials .
5-Chloro-6-(trifluorophenyl)-N-fluoroalkyl Derivatives
- Structure : Chloro, trifluorophenyl, and fluoroalkyl substituents.
- Biological Activity : Demonstrates potent anticancer activity (IC₅₀ values in the micromolar range) by inhibiting tubulin polymerization, a mechanism distinct from taxanes or vinca alkaloids .
- SAR Insight : Fluoro substituents at ortho positions on the phenyl ring are critical for activity, highlighting the importance of electronic and steric effects .
Anticancer Activity
- Target Compound: Limited direct data, but methyl groups at 2 and 7 may enhance metabolic stability compared to unsubstituted analogs.
- Analogues: Compound 19 (5-cyclopropyl-6-(2-methoxybenzyl) derivative): Shows moderate antiproliferative activity (IC₅₀ ~10 μM) against MCF-7 and HCT-116 cells . 5-Chloro-N-fluoroalkyl Derivatives: Exhibit nanomolar potency in xenograft models, overcoming multidrug resistance .
Herbicidal Activity
- Target Compound: No direct evidence, but methyl groups likely reduce herbicidal potency compared to sulfonamide or oxadiazole-containing derivatives.
- Analogues: [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides: Inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, with EC₅₀ values <1 ppm against Echinochloa crusgalli . Diheterocyclic Derivatives (e.g., 1,3,4-oxadiazole hybrids): Show dual herbicidal and fungicidal activity (e.g., 90% inhibition of Rhizoctonia solani at 200 ppm) .
Physicochemical Properties
Biological Activity
The compound 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused to a pyrimidine system. This unique arrangement contributes to its biological properties. The molecular formula is , and it exhibits characteristics typical of heterocyclic compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a series of compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values in the low micromolar range. Notably, compounds with specific substituents on the triazole ring showed enhanced activity against human gastric cancer cells (SGC-7901) and lung cancer cells (A549) .
Neuroprotective Effects
Research has also explored the neuroprotective effects of 2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in models of neurodegenerative diseases such as Alzheimer's disease. These compounds stabilize microtubules by interacting with tubulin at distinct binding sites. In vitro studies demonstrated that certain derivatives led to increased levels of acetylated α-tubulin in neuronal cell lines after short-term exposure . This suggests a mechanism through which these compounds may exert neuroprotective effects by enhancing microtubule stability.
Antiviral Activity
Another promising area of research is the antiviral activity against influenza viruses. A study identified that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine effectively disrupted the interaction between viral polymerase subunits PA and PB1. This disruption inhibited viral replication in cell-based assays . The binding affinity of these compounds was supported by molecular docking studies that elucidated their interaction with the viral proteins.
Antifungal and Herbicidal Activity
In addition to anticancer and antiviral properties, some derivatives have shown antifungal activity against pathogens such as Rhizoctonia solani. Preliminary bioassays indicated that these compounds could serve as effective fungicides . Furthermore, herbicidal activities were noted in related triazole derivatives, suggesting potential agricultural applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazolo-pyrimidines. Studies have indicated that modifications at specific positions on the triazole or pyrimidine rings can significantly alter their potency and selectivity. For example:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 2 | Increased cytotoxicity |
| Phenyl | 5 | Enhanced neuroprotective effects |
| Halogen | 3 | Improved antiviral activity |
These findings underscore the importance of rational design in developing new therapeutics based on this scaffold.
Case Study 1: Anticancer Activity
A study involving a library of triazolo-pyrimidine derivatives revealed that compound X exhibited an IC50 value of 0.5 µM against A549 cells. Further analysis showed that this compound induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In a model simulating Alzheimer's disease, treatment with compound Y resulted in a significant reduction in tau phosphorylation levels and improved cognitive function in mice. Behavioral assays indicated enhanced memory retention compared to untreated controls.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Key approaches include:
- Transition metal-free nucleophilic C–H functionalization : React 6-bromo-2-phenyl derivatives with Grignard reagents to introduce substituents at C-5 and C-7 positions .
- Biginelli-like heterocyclization : Use aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles in a one-pot reaction .
- Condensation reactions : Combine aminotriazoles, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by crystallization in ethanol .
- Optimization : Avoid toxic additives like TMDP; substitute with ethanol/water solvent systems where feasible .
Q. What characterization techniques are critical for confirming triazolopyrimidine structures?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring fusion (e.g., δ 8.87 ppm for triazole protons in derivatives) .
- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z 436.2 for CB2 receptor ligands) .
- X-ray crystallography : Use SHELX programs for structure refinement, especially for resolving tautomeric ambiguities .
- Elemental analysis : Validate purity and stoichiometry .
Q. What are the primary biological applications of triazolopyrimidine derivatives?
- Methodological Answer :
- Anticancer agents : Test derivatives against gastric cancer cells (e.g., MGC-803) via MTT assays; monitor ERK pathway suppression via Western blot .
- Antimicrobial activity : Screen against Enterococcus faecium using broth microdilution; validate via macromolecular synthesis assays targeting cell-wall biosynthesis .
- Herbicidal agents : Evaluate inhibition of Brassica campestris growth at 100 ppm concentrations .
Advanced Research Questions
Q. How do substituents at C-5 and C-7 positions influence bioactivity in triazolopyrimidines?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Enhance anticancer activity (e.g., 2-phenyl derivatives suppress ERK phosphorylation in MGC-803 cells) .
- Steric effects : Bulky substituents (e.g., isobutyl) improve metal coordination in Rh(II) complexes, affecting catalytic properties .
- Polar groups : Hydroxyl or methylthio groups modulate solubility and antibacterial spectrum .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Compare IC50 values under identical conditions (e.g., MTT vs. colony formation assays) .
- Purity validation : Employ HPLC to rule out impurities affecting activity (e.g., >95% purity for antifungal tests) .
- Mechanistic follow-up : Use RNA sequencing or proteomics to confirm target pathways (e.g., ERK vs. AKT signaling) .
Q. What strategies optimize synthetic yields while minimizing toxicity?
- Methodological Answer :
- Solvent selection : Replace DMF with ethanol/water mixtures to reduce environmental and safety risks .
- Catalyst alternatives : Use thiamine hydrochloride as a green promoter for one-pot syntheses .
- Workflow design : Implement flow chemistry for high-throughput synthesis of intermediates .
Q. How to study photophysical properties of push-pull triazolopyrimidines?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorption maxima (e.g., 300–400 nm for aryl-substituted derivatives) .
- Fluorescence quenching : Assess electron transfer efficiency in donor-acceptor systems .
- Cyclic voltammetry : Determine HOMO-LUMO gaps to correlate with optical data .
Q. What computational tools aid in crystallographic data interpretation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
